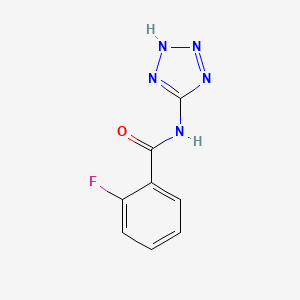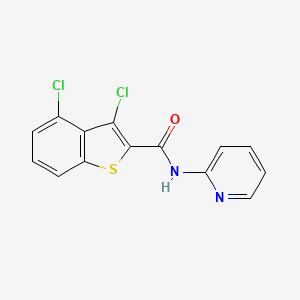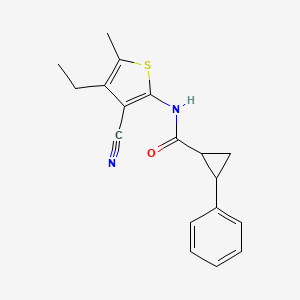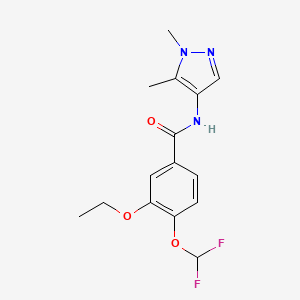![molecular formula C16H23NO2 B10974464 3-cyclopentyl-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B10974464.png)
3-cyclopentyl-N-[(4-methoxyphenyl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-[(4-methoxyphenyl)methyl]propanamide is an organic compound with the molecular formula C16H23NO2 It is characterized by the presence of a cyclopentyl group, a methoxyphenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-[(4-methoxyphenyl)methyl]propanamide typically involves the reaction of cyclopentylamine with 4-methoxybenzyl chloride under basic conditions to form the intermediate 4-methoxybenzylcyclopentylamine. This intermediate is then reacted with acryloyl chloride to yield the final product, this compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-[(4-methoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-cyclopentyl-N-[(4-hydroxyphenyl)methyl]propanamide.
Reduction: Formation of 3-cyclopentyl-N-[(4-methoxyphenyl)methyl]propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-cyclopentyl-N-[(4-methoxyphenyl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-[(4-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopentyl-N-[(4-hydroxyphenyl)methyl]propanamide
- 3-cyclopentyl-N-[(4-methoxyphenyl)(phenyl)methyl]propanamide
- 3-chloro-N-(4-methoxyphenyl)propanamide
Uniqueness
3-cyclopentyl-N-[(4-methoxyphenyl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
3-cyclopentyl-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C16H23NO2/c1-19-15-9-6-14(7-10-15)12-17-16(18)11-8-13-4-2-3-5-13/h6-7,9-10,13H,2-5,8,11-12H2,1H3,(H,17,18) |
InChI Key |
GPDRDHPENYPECX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenyl-N-[1-(4-propylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B10974391.png)
![3,4-dichloro-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B10974393.png)
![2-[1-(2-chloro-4-fluorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10974395.png)
![N-(3-methylbenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10974404.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10974405.png)


![4-({3-[(3-Chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B10974413.png)


![{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10974427.png)


